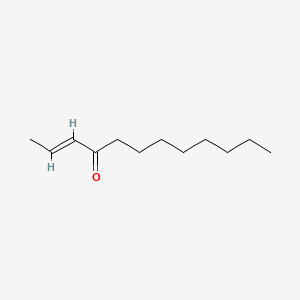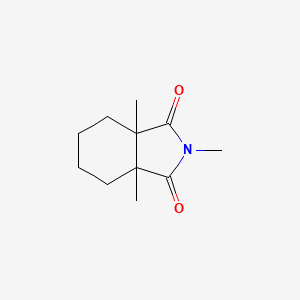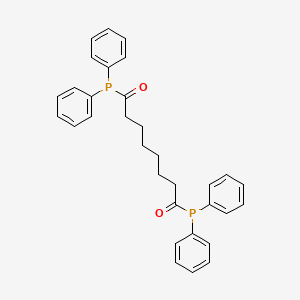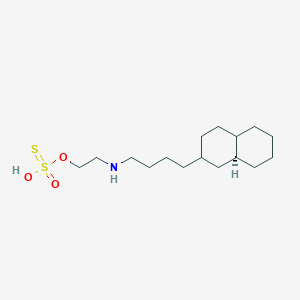
2-(hexa-2,4-dienoylamino)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hexa-2,4-dienoylamino)benzoic Acid is an organic compound with the molecular formula C13H13NO3. It contains a benzoic acid moiety linked to a hexa-2,4-dienoylamino group. This compound is characterized by its aromatic ring, carboxylic acid group, and a conjugated diene system, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexa-2,4-dienoylamino)benzoic Acid typically involves the reaction of benzoic acid derivatives with hexa-2,4-dienoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include pyridine or triethylamine, which help in neutralizing the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(hexa-2,4-dienoylamino)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the conjugated diene system into single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives
Scientific Research Applications
2-(hexa-2,4-dienoylamino)benzoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(hexa-2,4-dienoylamino)benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated diene system and the carboxylic acid group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(hexa-2,4-dienoylamino)benzoic Acid: Unique due to its conjugated diene system and aromatic carboxylic acid structure.
2-(4-Hydroxyphenylazo)benzoic Acid: Contains an azo group and is used in dye synthesis.
2-(4-Nitrophenylazo)benzoic Acid: Contains a nitro group and is used in analytical chemistry
Uniqueness
Its conjugated diene system allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
339099-20-6 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(hexa-2,4-dienoylamino)benzoic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13(16)17/h2-9H,1H3,(H,14,15)(H,16,17) |
InChI Key |
IGQZJHOQJUCQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)


![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)





